rac Desethyl Oxybutynin-d5 Hydrochloride
CAS No.: 81039-77-2
VCID: VC0015393
Molecular Formula: C20H28ClNO3
Molecular Weight: 365.9 g/mol
* For research use only. Not for human or veterinary use.

Description | rac-Desethyl Oxybutynin-d5 Hydrochloride is a deuterium-labeled version of Desethyl Oxybutynin hydrochloride . Desethyl Oxybutynin is a metabolite of Oxybutynin, a drug used to treat incontinence . The "d5" or "d11" designation indicates that the molecule contains deuterium, a stable isotope of hydrogen, at specific locations . These labeled compounds are frequently employed as analytical standards in pharmaceutical research to quantify drug metabolites accurately . LGC Standards and GlpBio are suppliers of this chemical compound . Deuterated analogs like rac-Desethyl Oxybutynin-d5 Hydrochloride are valuable in pharmacokinetic studies. These studies examine how a drug is processed by the body . The presence of deuterium allows researchers to distinguish the labeled compound from its unlabeled counterpart . This distinction is crucial for precise measurement in bioanalysis, where the quantification of metabolites is essential to understanding drug metabolism and disposition . Another similar compound is Milnacipran, a medication for treating fibromyalgia and sometimes depression . Like rac-Desethyl Oxybutynin-d5 Hydrochloride, Milnacipran is a small molecule used in pharmaceutical applications . Researchers use these compounds in various clinical trials and research settings . |
---|---|
CAS No. | 81039-77-2 |
Product Name | rac Desethyl Oxybutynin-d5 Hydrochloride |
Molecular Formula | C20H28ClNO3 |
Molecular Weight | 365.9 g/mol |
IUPAC Name | 4-(ethylamino)but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |
Standard InChI | InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H |
Standard InChIKey | DSWCYTSHCYXHGW-UHFFFAOYSA-N |
SMILES | CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Canonical SMILES | CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl |
Synonyms | α-Cyclohexyl-α-hydroxybenzeneacetic Acid 4-(Ethylamino)-2-butynyl Ester Hydrochloride Salt; |
PubChem Compound | 9842085 |
Last Modified | Sep 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume